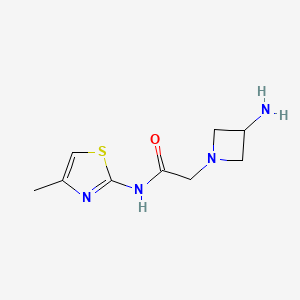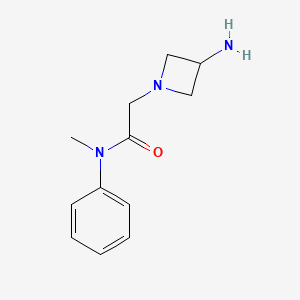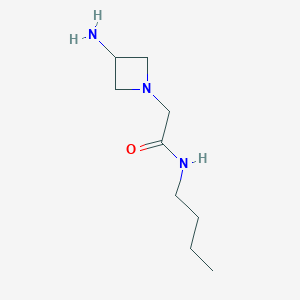![molecular formula C7H6ClN3 B1489873 4-Cloro-2-metil-2H-pirazolo[3,4-b]piridina CAS No. 944501-84-2](/img/structure/B1489873.png)
4-Cloro-2-metil-2H-pirazolo[3,4-b]piridina
Descripción general
Descripción
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
Las pirazolo[3,4-b]piridinas, la familia a la que pertenece 4-Cloro-2-metil-2H-pirazolo[3,4-b]piridina, han sido ampliamente estudiadas por sus aplicaciones biomédicas . Se han descrito más de 300,000 1H-pirazolo[3,4-b]piridinas, que se incluyen en más de 5500 referencias . La diversidad de los sustituyentes presentes en las posiciones N1, C3, C4, C5 y C6, los métodos sintéticos utilizados para su síntesis y las aplicaciones biomédicas de tales compuestos se han cubierto en estos estudios .
Estudios Antibacterianos
Se han diseñado, sintetizado y analizado híbridos moleculares de pirazolo[3,4-b]piridina y triazol por su naturaleza de molécula similar a un fármaco y análisis in vitro para sus potenciales de inhibición contra S. aureus y K. pneumoniae . Los compuestos 24 y 27 se han identificado como las moléculas de alto potencial en esta serie basados en experimentos in vitro .
Investigación Anticancerígena
Las cinasas del receptor de tropomiosina (TRK) están asociadas con la proliferación y diferenciación de las células, y por lo tanto, su activación continua y sobreexpresión causan cáncer . Las pirazolo[3,4-b]piridinas se han estudiado por su potencial en el tratamiento del cáncer .
Actividad Antiviral
La fusión de sistemas de piridina, pirazolopiridinas, se ha evaluado para la actividad y el acceso a productos farmacéuticos, que se han aplicado con actividad antibacteriana, antiviral, antifúngica y antitumoral selectiva .
Actividad Antifúngica
Como se mencionó anteriormente, las pirazolopiridinas también se han estudiado por su actividad antifúngica .
Síntesis y Diseño de Nuevos Compuestos
Con evidente importancia biológica, se ha diseñado y sintetizado una nueva serie de pirazolo[3,4-b]piridinas . Estos nuevos compuestos pueden conducir potencialmente al descubrimiento de nuevos fármacos y tratamientos .
Mecanismo De Acción
Target of Action
Pyrazolo-pyridine derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazolo-pyridine compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazolo-pyridine derivatives have been shown to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (1676) suggests it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed throughout the body .
Result of Action
Related compounds have been shown to induce changes in cell cycle progression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the pH and ionic strength of its environment.
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.
Cellular Effects
The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By modulating this pathway, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can impact cell function and behavior, potentially leading to therapeutic effects in certain diseases.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis . This compound can also interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. Additionally, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can modulate protein-protein interactions, affecting the formation and stability of protein complexes involved in cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological response.
Metabolic Pathways
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.
Propiedades
IUPAC Name |
4-chloro-2-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNUWKXDSKRRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)







![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)



